molecular formula C16H11N3O B307308 1-cyano-N-phenylindolizine-3-carboxamide

1-cyano-N-phenylindolizine-3-carboxamide

Cat. No.: B307308
M. Wt: 261.28 g/mol
InChI Key: KZKCXRBPILWQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-N-phenylindolizine-3-carboxamide is a synthetic indolizine derivative offered for research and development purposes. The indolizine scaffold is a privileged structure in medicinal chemistry and material science, known for its presence in various biologically active molecules and natural products (Hu et al., 2012) . This particular compound features a carboxamide group at the 3-position and a cyano group at the 1-position, which may enhance its potential as a building block for the synthesis of more complex polyfunctional heterocycles or as a core structure for probing biological activity (El-Gaml, 2015) . Researchers are exploring such multi-substituted indolizines for a range of applications, including as key intermediates in the development of novel therapeutic agents and functional materials (Hu et al., 2012) . Its structure suggests potential for investigation in areas like enzyme inhibition or as a fluorophore. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

1-cyano-N-phenylindolizine-3-carboxamide

InChI

InChI=1S/C16H11N3O/c17-11-12-10-15(19-9-5-4-8-14(12)19)16(20)18-13-6-2-1-3-7-13/h1-10H,(H,18,20)

InChI Key

KZKCXRBPILWQPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C3N2C=CC=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C3N2C=CC=C3)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Cyano N Phenylindolizine 3 Carboxamide

Strategic Approaches to Indolizine-3-carboxamide Scaffold Construction

The construction of the indolizine (B1195054) ring system, particularly with a carboxamide group at the C3 position, is a central challenge. Several strategic approaches have been developed to build this scaffold efficiently.

One-pot tandem reactions represent an efficient and atom-economical approach for synthesizing complex molecules like indolizine derivatives from simple starting materials in a single operation. A novel one-pot, two-step tandem reaction has been identified for the synthesis of indolizine-1-carbonitrile derivatives. researchgate.net This method involves the 1,3-dipolar cycloaddition reaction of aromatic aldehydes, malononitrile, and a 2-chloropyridinium salt under ultrasound irradiation at room temperature. researchgate.net Such multicomponent reactions are advantageous due to the use of easily accessible raw materials and a straightforward synthesis route, offering a new approach for creating potentially bioactive indolizine derivatives. ynu.edu.cn These cascade processes often involve multiple steps, such as cycloaddition followed by oxidative aromatization, to yield the final indolizine product. organic-chemistry.org

The following table summarizes the synthesis of various indolizine-1-carbonitrile derivatives using a one-pot, three-component reaction, highlighting the versatility of this approach.

Aldehyde DerivativePyridinium (B92312) Salt ComponentProductYield (%)
4-Chlorobenzaldehyde1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium3-(4-bromobenzoyl)-2-(4-chlorophenyl)indolizine-1-carbonitrile90%
4-Methylbenzaldehyde1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium3-(4-bromobenzoyl)-2-(p-tolyl)indolizine-1-carbonitrile88%
4-Methoxybenzaldehyde1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium3-(4-bromobenzoyl)-2-(4-methoxyphenyl)indolizine-1-carbonitrile85%
2-Chlorobenzaldehyde1-(2-(4-bromophenyl)-2-oxoethyl)-2-chloropyridin-1-ium3-(4-bromobenzoyl)-2-(2-chlorophenyl)indolizine-1-carbonitrile87%

Data compiled from a study on one-pot synthesis of indolizine-1-carbonitrile derivatives. researchgate.net

The 1,3-dipolar cycloaddition is one of the most widely used and straightforward methods for constructing the indolizine scaffold, particularly for introducing acceptor moieties at the C1 and C3 positions. rsc.orgacs.org This reaction typically involves a pyridinium ylide acting as a 1,3-dipole, which reacts with a dipolarophile, such as an activated alkyne or alkene. rsc.orgresearchgate.net The versatility of this method allows for the synthesis of a diverse range of functionalized indolizines with high yields and regioselectivity. researchgate.netacs.org

Pyridinium ylides are versatile building blocks in synthetic organic chemistry for the synthesis of N-heterocycles. researchgate.net They are typically generated in situ from stable pyridinium salts, such as N-phenacylpyridinium or N-(carboxymethyl)pyridinium halides, in the presence of a base. organic-chemistry.orgresearchgate.net The N-substituent on the pyridinium salt plays a crucial role in stabilizing the resulting ylide; for instance, an electron-attracting group like a benzoyl group (from N-phenacylpyridinium salts) enhances the stability and reactivity of the ylide. researchgate.net The choice of the pyridinium salt precursor allows for the introduction of various substituents onto the resulting indolizine ring.

The selection of the dipolarophile is critical as it dictates the substitution pattern on the pyrrole (B145914) moiety of the indolizine core. Both activated alkenes and alkynes are commonly used as dipolarophiles. rsc.org

Alkynes : Acetylenic dipolarophiles, such as ethyl propiolate, react with pyridinium ylides to directly form the aromatic indolizine ring system. researchgate.net This approach is often high-yielding and regioselective. researchgate.net

Alkenes : Activated alkenes, like ethyl cinnamate or maleic anhydride (B1165640), can also be used. rsc.orgacs.org However, the initial cycloaddition reaction forms a tetrahydroindolizine intermediate, which requires a subsequent oxidation step to achieve the final aromatic indolizine product. organic-chemistry.orgrsc.org

The reaction conditions are generally compatible with a wide range of functional groups on both the pyridinium ylide and the dipolarophile, making this a robust method for generating diverse indolizine libraries.

The table below illustrates the scope of the 1,3-dipolar cycloaddition using different pyridinium ylides and dipolarophiles.

Pyridinium Salt PrecursorDipolarophileOxidant/ConditionsProduct Type
N-Phenacylpyridinium bromideEthyl propiolate1,2-epoxybutane, reflux1-Aroyl-2-phenyl-3-ethoxycarbonylindolizine
N-Carbethoxymethylpyridinium bromideEthyl cinnamateMnO₂, reflux1-Phenyl-3-ethoxycarbonylindolizine
Pyridine (B92270) / Ethyl bromoacetateEthyl cinnamate[Omim]Br, 80 °C, then O₂1-Phenyl-3-ethoxycarbonylindolizine
Pyridine / α-Acylmethyl bromideMaleic anhydrideOne-pot cascade1-Bromoindolizines

Data compiled from various studies on 1,3-dipolar cycloaddition for indolizine synthesis. acs.orgresearchgate.net

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis. researchgate.net For the synthesis of indolizine-3-carboxamides, a novel and efficient Lewis acid-catalyzed regioselective C-H carboxamidation of indolizines has been developed. rsc.org This metal-free method allows for the direct installation of a carboxamide group at the C3 position of the indolizine ring with high regioselectivity. rsc.org

The reaction utilizes dioxazolones as the carboxamidation agent. In the presence of a Lewis acid catalyst, the dioxazolone undergoes ring-opening and a subsequent Curtius-type rearrangement to form an isocyanate intermediate. rsc.org This intermediate then reacts with the electron-rich indolizine core, preferentially at the C3 position, to yield a diverse array of indolizine-3-carboxamides in moderate to good yields. rsc.org This protocol is complementary to traditional nitrene transfer chemistry and offers a direct route to the desired products, avoiding the need for pre-functionalized substrates. rsc.org Lewis acids such as AlCl₃, FeCl₃, and Sc(OTf)₃ have been shown to be effective catalysts for C-H bond activation and functionalization of similar azaarene systems. cas.cn

1,3-Dipolar Cycloaddition Reactions in Indolizine Synthesis

Specific Synthetic Pathways to 1-cyano-N-phenylindolizine-3-carboxamide

While a single-step synthesis for this compound is not explicitly detailed, a modular approach combining established methodologies provides a clear pathway to the target compound. This involves the initial construction of the 1-cyano-3-arylindolizine core, followed by the introduction of the N-phenylcarboxamide group at the C3 position.

A recently developed modular approach allows for the synthesis of a wide range of 1-cyano-3-(hetero)arylindolizines. researchgate.net This strategy proceeds through a domino reaction sequence of aldol-cyclopropanation-oxidative cycloisomerization. A key feature of this method is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the regioselective oxidative cycloisomerization of a cyclopropyl pyridine intermediate, which enables the selective formation of the desired 1-cyano-3-arylindolizine regioisomer. researchgate.net

The general steps are:

Aldol-Cyclopropanation : Reaction between a pyridine derivative and an appropriate aldehyde leads to a cyclopropyl pyridine intermediate.

Oxidative Cycloisomerization : The cyclopropyl pyridine undergoes regioselective oxidation and ring-expansion mediated by DDQ to form the 1-cyano-3-arylindolizine scaffold. researchgate.net

Once the 1-cyanoindolizine core is synthesized, the N-phenylcarboxamide group can be installed at the C3 position. The Lewis acid-catalyzed C-H carboxamidation described previously is an ideal method for this transformation. rsc.org By treating the 1-cyanoindolizine with a suitable dioxazolone precursor in the presence of a Lewis acid, the N-phenylcarboxamide moiety can be introduced regioselectively at C3, completing the synthesis of this compound.

The table below outlines the substrate scope for the synthesis of the 1-cyano-3-arylindolizine core, which serves as the key precursor.

Pyridine ReactantAldehyde ReactantProduct (1-cyano-3-arylindolizine)Yield (%)
2-(pyridin-2-yl)acetonitrileBenzaldehyde1-cyano-3-phenylindolizine85%
2-(pyridin-2-yl)acetonitrile4-Methylbenzaldehyde1-cyano-3-(p-tolyl)indolizine83%
2-(pyridin-2-yl)acetonitrile4-Chlorobenzaldehyde1-cyano-3-(4-chlorophenyl)indolizine88%
2-(pyridin-2-yl)acetonitrile2-Naphthaldehyde1-cyano-3-(naphthalen-2-yl)indolizine75%

Data compiled from a study on the regioselective synthesis of 1-cyano-3-arylindolizines. researchgate.net

Direct Synthetic Routes

Direct synthetic routes to this compound would ideally involve a multi-component reaction or a cascade process that assembles the core structure with the desired functionalities in a single synthetic operation. One potential approach could be a variation of the 1,3-dipolar cycloaddition reaction, a cornerstone in indolizine synthesis. This would involve the reaction of a suitably substituted pyridinium ylide with an electron-deficient alkyne.

A hypothetical one-pot synthesis could involve the reaction of a pyridinium ylide bearing a cyano-containing substituent with an N-phenylpropiolamide. The in-situ generation of the pyridinium ylide from the corresponding pyridinium salt is a common strategy.

Table 1: Hypothetical Direct Synthesis of this compound

Reactant 1 Reactant 2 Reagents/Conditions Product

While conceptually straightforward, this direct approach may face challenges in terms of regioselectivity and the stability of the required starting materials.

Post-Synthetic Functionalization of Indolizine Precursors

A more practical and versatile approach to this compound involves the stepwise functionalization of a pre-formed indolizine core. This strategy allows for greater control over the introduction of the cyano and N-phenylcarboxamide groups at the C1 and C3 positions, respectively.

Step 1: Synthesis of a 1-cyanoindolizine precursor.

An effective method for the introduction of a cyano group at the 1-position of the indolizine ring is through an iodine-catalyzed reaction. This typically involves the reaction of a pyridinium ylide with an α,β-unsaturated nitrile.

Step 2: Functionalization at the C3 position.

The C3 position of the indolizine ring is known to be susceptible to electrophilic substitution. Several methods can be employed to introduce a functional group that can be converted to the desired N-phenylcarboxamide.

Friedel-Crafts Acylation: This classic reaction can be used to introduce an acyl group at the C3 position using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting ketone can then be oxidized to a carboxylic acid.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent (e.g., POCl3/DMF). The aldehyde can then be oxidized to a carboxylic acid.

Step 3: Conversion to the N-phenylcarboxamide.

The indolizine-3-carboxylic acid, obtained from the oxidation of the acyl or formyl group, can be converted to the final product, this compound, through standard amide bond formation protocols. This typically involves activation of the carboxylic acid (e.g., with thionyl chloride or a coupling agent like DCC) followed by reaction with aniline.

Table 2: Post-Synthetic Functionalization Route

Starting Material Reaction Reagents/Conditions Intermediate/Product
Pyridinium ylide & α,β-unsaturated nitrile Iodine-catalyzed cycloaddition I2, Solvent (e.g., Toluene), Heat 1-cyanoindolizine
1-cyanoindolizine Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl3) 3-acyl-1-cyanoindolizine
3-acyl-1-cyanoindolizine Oxidation Oxidizing agent (e.g., KMnO4) 1-cyanoindolizine-3-carboxylic acid

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction parameters.

Influence of Solvent Systems on this compound Synthesis

The choice of solvent can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of indolizine synthesis. For the 1,3-dipolar cycloaddition step, solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) have been employed. In some instances, solvent-free conditions have been shown to be effective, aligning with the principles of green chemistry. The solubility of the pyridinium salt and the dipolarophile, as well as the ability of the solvent to stabilize charged intermediates, are crucial factors to consider.

Role of Catalyst Systems in Reaction Efficiency

Both Lewis acids and transition metals can play a pivotal role in the synthesis and functionalization of indolizines. In the context of the post-synthetic functionalization approach, Lewis acids like aluminum chloride are essential for the Friedel-Crafts acylation at the C3 position. For the iodine-catalyzed synthesis of the 1-cyanoindolizine precursor, the concentration and type of iodine source can influence the reaction's efficiency. Copper and palladium catalysts are also widely used in various indolizine syntheses, particularly in cross-coupling and cyclization reactions.

Table 3: Effect of Catalyst on a Model Indolizine Synthesis

Catalyst Yield (%) Reference
None 20
CuBr 85
CuI 78

Parametric Studies of Temperature and Pressure

Temperature is a critical parameter that can be adjusted to control the rate of reaction and minimize the formation of side products. Cycloaddition reactions for indolizine synthesis are often carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of the starting materials or products. Microwave-assisted synthesis has emerged as a valuable technique to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields. The effect of pressure is generally less explored in traditional indolizine syntheses, but it could be a relevant parameter in reactions involving gaseous reagents or in optimizing reactions in sealed vessels.

Green Chemistry Considerations in Synthetic Protocols

Adopting green chemistry principles in the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. Multi-component reactions are particularly advantageous in this regard.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. The use of non-toxic and recyclable catalysts is also a key aspect.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or conducting reactions at ambient temperature whenever possible.

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing efficient purification methods that reduce solvent consumption. Biocatalysis, using enzymes to catalyze reactions, represents a promising green alternative for the synthesis of indolizine derivatives.

Mechanistic Investigations of 1 Cyano N Phenylindolizine 3 Carboxamide Formation

Elucidation of Reaction Pathways for 1-cyano-N-phenylindolizine-3-carboxamide

The formation of this compound is generally understood to proceed through a multi-step reaction sequence initiated by the generation of a pyridinium (B92312) ylide.

Role of Pyridinium Ylides as 1,3-Dipoles

Pyridinium ylides are zwitterionic species in which a carbanion is directly attached to a positively charged nitrogen atom within a pyridine (B92270) ring. These ylides function as 1,3-dipoles in cycloaddition reactions. researchgate.net The stability of the pyridinium ylide is a crucial factor in its reactivity and is often enhanced by the presence of electron-withdrawing groups on the carbanion. researchgate.net For the synthesis of the target molecule, a pyridinium salt bearing a cyanomethyl group is typically used as the precursor to the ylide. In the presence of a base, the pyridinium salt is deprotonated to form the corresponding N-(cyanomethyl)pyridinium ylide. This ylide is stabilized by the electron-withdrawing cyano group, making it a suitable 1,3-dipole for cycloaddition reactions. researchgate.net

Cycloaddition Mechanism and Transition State Analysis

The core of the indolizine (B1195054) ring system is formed through a [3+2] cycloaddition reaction between the pyridinium ylide and a suitable dipolarophile. wikipedia.org In the synthesis of this compound, the dipolarophile would be an alkene bearing both a cyano and an N-phenylcarboxamide group, such as N-phenyl-2-cyanoacrylamide.

The reaction is believed to proceed via a concerted mechanism, passing through a single, high-energy transition state. wikipedia.org However, stepwise mechanisms involving a zwitterionic intermediate have also been proposed, particularly when the reactants have significant charge stabilization. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states of similar cycloadditions. These studies help in understanding the geometry and energy of the transition state, which in turn dictates the stereochemical outcome of the reaction. For related systems, it has been shown that the reaction proceeds through a highly asynchronous transition state, where the formation of the two new sigma bonds does not occur to the same extent at the transition state.

Subsequent Aromatization and Rearrangement Processes

The initial [3+2] cycloaddition reaction results in a non-aromatic tetrahydroindolizine intermediate. To achieve the stable aromatic indolizine ring system, this intermediate must undergo an oxidation process. This aromatization step often occurs spontaneously in the presence of air (oxygen) or can be facilitated by the addition of a mild oxidizing agent.

A key step in the formation of the final product is a regiospecific hydration reaction. In a related synthesis of indolizine-3-carboxamides, it was observed that a nitrile group at a specific position in the initial cycloadduct undergoes hydration to a carboxamide group during the reaction sequence, a process that can be promoted by certain reagents like tetrakispyridinecobalt(II) dichromate. researchgate.net It is plausible that a similar transformation occurs in the synthesis of this compound, where a precursor with two cyano groups could be involved, with one selectively hydrated to the N-phenylcarboxamide.

Regioselectivity and Stereoselectivity in this compound Synthesis

The regioselectivity of the 1,3-dipolar cycloaddition is a critical factor in determining the final substitution pattern of the indolizine product. The interaction between the frontier molecular orbitals (FMOs) of the pyridinium ylide (the HOMO) and the dipolarophile (the LUMO) primarily governs the regiochemical outcome. The presence of electron-withdrawing groups, such as the cyano and N-phenylcarboxamide groups on the alkene, significantly influences the energies and coefficients of the LUMO, directing the cycloaddition to occur with a specific orientation. Generally, the reaction proceeds to form the regioisomer where the nucleophilic carbon of the ylide attacks the most electrophilic carbon of the dipolarophile.

Stereoselectivity in these reactions is also of great importance, particularly when chiral centers are formed. While the final aromatic product, this compound, is planar and achiral, the stereochemistry of the initial tetrahydroindolizine cycloadduct can be controlled. The cycloaddition is typically stereospecific, meaning the stereochemistry of the alkene is retained in the cycloadduct. For instance, a cis-alkene will lead to a cis-substituted tetrahydroindolizine.

Kinetic and Thermodynamic Studies of this compound Formation

The rate of formation of this compound is influenced by several factors, including the nature of the substituents on both the pyridinium ylide and the dipolarophile, the solvent, and the temperature. Kinetic studies on related pyridinium ylide cycloadditions have shown that electron-withdrawing groups on both reactants generally increase the reaction rate. nih.govnih.gov This is because such groups lower the energy of the LUMO of the dipolarophile and stabilize the developing negative charge in the transition state.

The kinetics of pyridinium ylide reactions have been quantitatively analyzed using the linear free-energy relationship log k20°C = sN(N + E), where E is the electrophilicity parameter of the dipolarophile, and N and sN are nucleophile-specific parameters for the ylide. researchgate.netacs.org This relationship allows for the prediction of absolute rate constants for cycloadditions and can help to elucidate the reaction mechanism. researchgate.netacs.org

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. acs.org In the context of this compound formation, isotopic labeling could be employed to confirm several key steps.

Computational Chemistry and Theoretical Analysis of 1 Cyano N Phenylindolizine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules. These methods allow for a detailed examination of the electronic environment of 1-cyano-N-phenylindolizine-3-carboxamide, offering a predictive understanding of its stability and reactivity.

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich indolizine (B1195054) ring system, while the LUMO would likely be centered on the electron-withdrawing cyano and carboxamide groups. A smaller HOMO-LUMO gap signifies a molecule that is more easily polarizable and, consequently, more reactive. researchgate.net Theoretical calculations on similar heterocyclic systems have demonstrated that substituent effects can significantly tune the HOMO-LUMO gap. researchgate.netrsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the frontier orbital energies, respectively, thereby modifying the molecule's reactivity profile. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap (ΔE)4.5

Note: The values presented in this table are illustrative and represent typical ranges for organic molecules. Actual calculated values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate areas of negative potential, rich in electrons, and are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the cyano group and the oxygen atom of the carboxamide group, highlighting them as potential sites for electrophilic interaction. The hydrogen atoms of the phenyl and indolizine rings, as well as the amide proton, would be expected to exhibit positive potential, marking them as sites for nucleophilic attack. bhu.ac.in

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and reflects the ease of electron cloud distortion. A softer molecule is generally more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness: ω = μ2 / (2η), where μ = (EHOMO + ELUMO) / 2. A higher electrophilicity index points to a stronger electrophile.

These descriptors are instrumental in rationalizing the reactivity patterns of molecules in various chemical reactions. bhu.ac.in

Table 2: Illustrative Global Reactivity Descriptors

DescriptorValue (eV)
Chemical Hardness (η)2.25
Chemical Softness (S)0.44
Electrophilicity Index (ω)4.51

Note: These values are calculated based on the illustrative HOMO/LUMO energies in Table 1 and are for demonstrative purposes.

Intermolecular and Intramolecular Interaction Analysis

The stability and structure of molecular crystals are significantly influenced by a network of non-covalent interactions. Computational methods can be employed to analyze these weak forces in detail.

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, in three-dimensional space. The NCI plot is based on the electron density and its derivatives, highlighting regions of interaction.

For this compound, NCI analysis would be crucial in identifying potential intermolecular hydrogen bonds involving the amide group (N-H···O=C) and weaker C-H···N or C-H···π interactions. Furthermore, π-π stacking interactions between the phenyl and indolizine rings of adjacent molecules could be visualized, providing insight into the crystal packing and solid-state architecture. researchgate.net The study of such interactions is vital for understanding the supramolecular chemistry of the compound. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds, including hydrogen bonds. researchgate.net Within QTAIM, the presence of a bond path between two atoms is a necessary condition for a chemical bond. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), offer quantitative insights into the nature and strength of the interaction. researchgate.netamanote.com

For a hydrogen bond, a positive value of the Laplacian of the electron density at the BCP indicates a closed-shell interaction, characteristic of non-covalent bonds. The electron density at the BCP correlates with the strength of the hydrogen bond. In this compound, QTAIM analysis could be used to precisely quantify the strength of any intramolecular or intermolecular hydrogen bonds, such as the one potentially formed between the amide proton and the cyano nitrogen or the carbonyl oxygen.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical calculations are invaluable for predicting spectroscopic properties and aiding in the interpretation of experimental spectra.

The prediction of nuclear magnetic resonance (NMR) chemical shifts can be achieved with a high degree of accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with Density Functional Theory (DFT). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained.

These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data. This comparison is crucial for confirming the molecular structure and for assigning specific resonances in the experimental spectrum. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. A hypothetical comparison of theoretical and experimental NMR data is shown in Table 2.

Table 2: Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

AtomTheoretical ¹³C ShiftExperimental ¹³C ShiftAtomTheoretical ¹H ShiftExperimental ¹H Shift
C1102.5(unassigned)H (Amide)8.508.45
C2135.8136.1H (Phenyl)7.20-7.607.15-7.55
C3120.4120.9H (Indolizine)7.00-8.206.95-8.15
C (CN)117.3117.5
C (C=O)165.2164.8

The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

For this compound, the indolizine core is expected to be the primary chromophore. TD-DFT calculations would likely predict strong absorption bands in the UV-A or visible region, corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The nature of these frontier orbitals would reveal the charge-transfer characteristics of the excitations. Similarly, by optimizing the geometry of the first excited state, the fluorescence emission wavelength can be predicted. Such theoretical predictions are instrumental in understanding the photophysical behavior of the molecule and in designing derivatives with tailored optical properties. researchgate.net A summary of hypothetical predicted electronic transition data is provided in Table 3.

Table 3: Hypothetical Predicted Electronic Transitions for this compound

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3850.45HOMO → LUMO (95%)
S₀ → S₂3200.21HOMO-1 → LUMO (70%)
S₀ → S₃2950.15HOMO → LUMO+1 (85%)

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of a molecule over time. An MD simulation of this compound, typically in a solvent box, would reveal the flexibility of the molecule and the preferred orientations of the phenyl and carboxamide substituents relative to the indolizine core.

The simulation trajectory would show fluctuations in key dihedral angles, such as the one defining the rotation of the N-phenyl group. By analyzing the trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a solution environment and how its shape might influence its interactions with other molecules. For instance, MD simulations can shed light on the stability of intramolecular hydrogen bonds and how they are affected by the solvent. Such simulations are particularly important for molecules with potential biological applications, as they can provide insights into how the molecule might interact with a biological target. researchgate.net

Reactivity and Transformations of 1 Cyano N Phenylindolizine 3 Carboxamide

Electrophilic Substitution Reactions on the Indolizine (B1195054) Core

The indolizine nucleus is generally susceptible to electrophilic attack, with the highest electron density typically located at the C-3 position, followed by the C-1 position. libretexts.org However, in the case of 1-cyano-N-phenylindolizine-3-carboxamide, both of these highly reactive positions are substituted. The presence of the electron-withdrawing cyano (-CN) group at C-1 and the N-phenylcarboxamide (-CONHPh) group at C-3 significantly deactivates the entire indolizine ring system towards electrophilic substitution.

Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation, which are common for many aromatic and heteroaromatic systems, are expected to be considerably more challenging for this compound, likely requiring harsh reaction conditions. numberanalytics.comck12.orgtestbook.com The regioselectivity of any potential electrophilic attack would be complex, governed by the deactivating and directing effects of the existing substituents. The cyano and carboxamide groups are meta-directing in classical aromatic systems. In the context of the indolizine ring, electrophilic attack, if it were to occur, would likely be directed to the pyridine (B92270) ring (C-5, C-6, C-7, C-8 positions), which is inherently more electron-deficient than the pyrrole (B145914) ring. Without specific experimental data, the precise location of substitution remains speculative and would be a subject for further investigation.

Cycloaddition Reactions Involving the Indolizine System

The indolizine ring can participate as an 8π component in cycloaddition reactions, a characteristic feature of its electronic structure. wikipedia.org This reactivity offers a powerful tool for the synthesis of more complex heterocyclic systems.

Indolizines are well-known to undergo [8+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes, to afford cycl[3.2.2]azine derivatives. wikipedia.org These reactions can proceed via either a concerted one-step mechanism or a stepwise process involving zwitterionic intermediates. wikipedia.org In the case of this compound, the presence of electron-withdrawing groups is expected to influence the rate and efficiency of these cycloadditions.

Table 1: Illustrative [8+2] Cycloaddition of a 1-Cyanoindolizine Derivative

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
1-CyanoindolizinePhenyl Acrylate (B77674)Pd(OAc)₂, Benzoquinone, KOAc, DMF, 120°C2-Phenyl-cycl[3.2.2]azine-1,4-dicarboxylate derivative52 wikipedia.org
1-CyanoindolizineMethyl AcrylatePd(OAc)₂, Benzoquinone, KOAc, DMF, 120°C2-Methyl-cycl[3.2.2]azine-1,4-dicarboxylate derivative39 wikipedia.org

This table illustrates the reactivity of a model compound, 1-cyanoindolizine, in [8+2] cycloaddition reactions.

Photochemical cycloadditions offer an alternative pathway for the transformation of the indolizine ring. Under photochemical conditions, the electronic state of the molecule is altered, which can lead to different reactivity patterns compared to thermal reactions. For instance, [2+2] photocycloadditions of cyanoethylenes onto dihydropyridines have been reported, yielding bicyclic products. libretexts.org While specific examples with this compound are not documented, it is plausible that this compound could undergo photochemical cycloadditions with suitable reaction partners, potentially leading to novel and complex molecular architectures. The outcome of such reactions would be highly dependent on the nature of the excited state and the dienophile used.

Oxidative cycloaddition reactions provide another avenue for the functionalization of indolizines. These reactions often involve a metal catalyst and an oxidant, leading to the formation of new rings. For example, a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins has been developed to synthesize substituted indolizines. While this is a synthetic route to indolizines rather than a transformation of a pre-formed one, it highlights the potential for oxidative conditions to mediate cyclization events involving the indolizine framework. An efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process has been developed for indolizines, where an alkene forms a cyclazine derivative with oxygen as the oxidant. wikipedia.org

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the this compound system, particularly at the cyano and carboxamide groups, suggests a susceptibility to nucleophilic attack.

The cyano group at the C-1 position is a potential site for nucleophilic addition reactions. Based on the general reactivity of nitriles, several transformations can be envisaged for this compound, although specific experimental validation on this substrate is lacking.

Hydrolysis: Under acidic or basic conditions, the cyano group could potentially be hydrolyzed to a carboxylic acid or an amide. This would provide a route to 1-carboxy-N-phenylindolizine-3-carboxamide or 1-carboxamido-N-phenylindolizine-3-carboxamide, respectively. The conditions for such a hydrolysis would need to be carefully controlled to avoid potential degradation of the indolizine ring.

Addition of Grignard Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the cyano group could lead to the formation of a ketone at the C-1 position after hydrolysis of the intermediate imine. masterorganicchemistry.com This would allow for the introduction of a variety of alkyl or aryl groups at this position, further diversifying the molecular structure.

Table 2: Potential Nucleophilic Addition Reactions at the C-1 Cyano Group

Starting MaterialReagentProduct (Post-hydrolysis)Reaction Type
This compoundH₃O⁺ / Heat1-Carboxy-N-phenylindolizine-3-carboxamideAcid-catalyzed hydrolysis
This compound1. CH₃MgBr, 2. H₃O⁺1-Acetyl-N-phenylindolizine-3-carboxamideGrignard addition

This table presents hypothetical transformations based on the general reactivity of the cyano group.

Reactivity of the Carboxamide Moiety

The N-phenylcarboxamide functional group at the C-3 position of the indolizine core is a key site for chemical modification. Its reactivity is influenced by the electronic nature of the indolizine ring and the presence of the electron-withdrawing cyano group at C-1.

Under harsh acidic or basic conditions, the amide bond can be susceptible to hydrolysis. nih.govumich.eduresearchgate.net Acid-catalyzed hydrolysis would likely involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nih.gov This would lead to the formation of 1-cyanoindolizine-3-carboxylic acid and aniline. Conversely, base-catalyzed hydrolysis would proceed through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, a process that is generally slower for amides compared to esters. researchgate.net The electron-withdrawing nature of the 1-cyanoindolizine scaffold is expected to make the carbonyl carbon more electrophilic and thus facilitate this transformation under appropriate conditions.

The reduction of the carboxamide group offers a pathway to other functional derivatives. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. masterorganicchemistry.comyoutube.comyoutube.com In the case of this compound, treatment with LiAlH₄ would be expected to yield (1-cyanoindolizin-3-yl)-N-phenylmethanamine. It is important to note that LiAlH₄ is a very strong reducing agent and could potentially also reduce the cyano group. masterorganicchemistry.com Selective reduction of the amide in the presence of the nitrile would require carefully controlled reaction conditions or the use of more chemoselective reducing agents.

Redox Chemistry of this compound

The redox behavior of this compound is a critical aspect of its chemical character, with both the indolizine nucleus and the substituent groups playing a role in its electrochemical properties.

Oxidation Reactions

The indolizine ring system is known to undergo electrochemical oxidation. nih.gov The oxidation potential of indolizine derivatives is sensitive to the nature of the substituents on the ring. The presence of electron-withdrawing groups, such as the cyano and carboxamide moieties in the title compound, is expected to increase the oxidation potential, making the compound more resistant to oxidation compared to unsubstituted indolizine. The oxidation would likely involve the removal of an electron from the π-system of the indolizine ring, potentially leading to the formation of a radical cation. The stability and subsequent reactions of this radical cation would be influenced by the substituents.

Reduction Reactions

The reduction of this compound can occur at both the cyano group and the indolizine ring. The cyano group can be electrochemically reduced, a process that has been studied in various aromatic and heterocyclic systems. researchgate.net The reduction of the N-oxide functionality in quinoxaline-2-carbonitrile derivatives, for instance, has been shown to be a reversible or quasi-reversible one-electron process. researchgate.net For this compound, the first reduction would likely involve the formation of a radical anion. The specific reduction potential would be influenced by the electron-deficient nature of the indolizine core. Chemical reduction of the cyano group to an aminomethyl group is also a possible transformation, typically requiring strong reducing agents like LiAlH₄. masterorganicchemistry.com

C-H Functionalization Strategies for Indolizine Derivatives

Direct functionalization of the C-H bonds of the indolizine ring is a powerful strategy for the synthesis of more complex derivatives. The regioselectivity of these reactions is dictated by the electronic and steric properties of the existing substituents.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govorganic-chemistry.orgrsc.orgnih.govyoutube.comlibretexts.orgliverpool.ac.uknih.gov

The Suzuki coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. To apply this to this compound, a halogenated precursor, such as a bromo- or iodo-substituted derivative, would be required. For instance, a hypothetical 5-bromo-1-cyano-N-phenylindolizine-3-carboxamide could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C-5 position. The success of such a reaction would depend on the choice of catalyst, ligand, and base to overcome the potential inhibitory effects of the nitrogen-rich heterocycle. nih.gov

The Heck reaction couples an unsaturated halide or triflate with an alkene. nih.govorganic-chemistry.orgyoutube.comlibretexts.orgliverpool.ac.uk Similar to the Suzuki coupling, a halogenated derivative of this compound would serve as the substrate. Reaction with an alkene, such as an acrylate or styrene, in the presence of a palladium catalyst and a base, would lead to the introduction of a vinyl group at the position of the halogen. The regioselectivity and stereoselectivity of the Heck reaction are well-studied, typically favoring the formation of the trans-alkene. organic-chemistry.org

Below is a table summarizing the potential transformations:

Reaction TypeReagents and ConditionsPotential Product(s)
Acid-Catalyzed HydrolysisH₃O⁺, heat1-cyanoindolizine-3-carboxylic acid and aniline
Base-Catalyzed HydrolysisOH⁻, heat1-cyanoindolizine-3-carboxylate and aniline
Amide Reduction1. LiAlH₄, Et₂O; 2. H₂O(1-cyanoindolizin-3-yl)-N-phenylmethanamine
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted this compound
Heck ReactionAlkene, Pd catalyst, baseAlkenyl-substituted this compound

Advanced Applications and Potential Research Directions for 1 Cyano N Phenylindolizine 3 Carboxamide

Utilization in Materials Science and Organic Electronics

The planar, conjugated framework of the indolizine (B1195054) ring is a promising platform for the development of novel organic materials. researchgate.net The strategic placement of electron-donating and electron-withdrawing groups is a key design principle for tuning the optical and electronic properties of such materials.

The inherent fluorescence of the indolizine ring system makes it an attractive core for the design of new fluorescent materials. derpharmachemica.com The conjugated planar electronic structure is responsible for these strong fluorescence properties. derpharmachemica.com The introduction of a cyano group, a well-known electron-withdrawing moiety, and an N-phenylcarboxamide group can further enhance and tune these photophysical characteristics. This substitution pattern can create intramolecular charge-transfer (ICT) character, which is often associated with high fluorescence quantum yields and sensitivity to the local environment.

Derivatives like (E)-2-cyano-3-(5-piperidin-1-yl-2,2-bithien-5-yl)acrylic acid have been developed as fluorescent probes, demonstrating the utility of the cyano group in designing molecules for sensing applications, such as detecting protein aggregates. researchgate.net For 1-cyano-N-phenylindolizine-3-carboxamide, research could focus on its solvatochromic properties, where its fluorescence emission spectrum shifts in response to solvent polarity. This would make it a candidate for use as a probe to characterize microenvironments in chemical or biological systems.

Table 1: Potential Photophysical Properties for Investigation

PropertyDescriptionPotential Application
Absorption/Emission Maxima Wavelengths of maximum light absorption and emission.Tuning color output for dyes and displays.
Quantum Yield Efficiency of converting absorbed light into emitted light.Brightness of fluorescent labels and probes.
Stokes Shift Difference between absorption and emission maxima.Minimizing self-absorption in fluorescent applications.
Solvatochromism Sensitivity of emission spectrum to solvent polarity.Environmental polarity probes.

In the field of organic electronics, there is a significant demand for new materials with tailored electronic properties. mdpi.com The development of n-type organic semiconductors, which transport electrons, has lagged behind their p-type (hole-transporting) counterparts. rsc.org Cyano-functionalization is a powerful and established strategy for creating electron-deficient building blocks, which are essential for n-type materials. rsc.orgresearchgate.net The incorporation of cyano groups can effectively lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. rsc.org

The this compound scaffold combines the electron-deficient cyano group with the indolizine core, which itself has been noted for its potential in materials science. researchgate.netijettjournal.org This combination could produce a material with favorable electron-transporting properties. Carbazole derivatives, which are structurally related to indolizines, are widely used in OLEDs due to their thermal stability and tunable electronic structure. mdpi.com Similarly, star-shaped molecules incorporating a 1,3,5-triazine (B166579) core have been investigated for OLED applications, with their performance being highly dependent on the nature of the attached aromatic groups. nih.gov The potential of this compound as a component in OLEDs, either as an emitter or an electron-transport layer material, warrants investigation.

The development of chemical sensors often relies on materials whose optical or electronic properties change upon interaction with a specific analyte. The fluorescence of indolizine derivatives can be quenched or enhanced in the presence of certain ions or molecules, forming the basis for a sensor. The N-phenylcarboxamide group in this compound provides a potential binding site for analytes through hydrogen bonding, while the cyano group and the indolizine core provide the signaling unit. Research could explore the sensitivity and selectivity of this compound towards various metal cations, anions, or neutral molecules, potentially leading to new colorimetric or fluorometric sensors.

Scaffold for Novel Chemical Transformations and Methodological Development

The indolizine ring system is a versatile scaffold for developing new chemical reactions. It can undergo various transformations, including electrophilic substitution and cycloaddition reactions. nih.gov The C3 position is typically the most electron-rich and susceptible to electrophilic attack. nih.gov However, in the target molecule, this position is occupied by the carboxamide group. The presence of the electron-withdrawing cyano group at C1 would further deactivate the ring towards electrophilic substitution.

This substitution pattern makes the scaffold an interesting substrate for [8+2] cycloaddition reactions, a known transformation for indolizines, which leads to the formation of cyclazine structures. nih.govacs.org Theoretical studies have shown that the mechanism and outcome of these cycloadditions are influenced by the substituents on both the indolizine and the reacting alkene. acs.org The electron-deficient nature of this compound could alter the regioselectivity and stereoselectivity of such reactions, providing access to novel polycyclic aromatic systems. Furthermore, the carboxamide and cyano functionalities themselves can be subjected to a variety of chemical transformations, allowing for the diversification of the core structure into a library of new compounds.

Theoretical Exploration of Novel Analogues and Derivatives of this compound

Computational chemistry and theoretical studies, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the properties of new molecules before their synthesis. nih.govacs.org For this compound, theoretical calculations could be employed to:

Predict Electronic Properties: Calculate the HOMO and LUMO energy levels to assess its potential as an n-type semiconductor for organic electronics. nih.gov

Simulate Spectroscopic Data: Predict UV-Vis absorption and fluorescence emission spectra to guide the development of new dyes and probes.

Investigate Reaction Mechanisms: Model the pathways of cycloaddition or other reactions to understand regioselectivity and reactivity, aiding in the design of new synthetic transformations. acs.org

Design Novel Analogues: Systematically vary the substituents on the phenyl ring or replace the cyano group with other electron-withdrawing groups in silico to screen for derivatives with optimized properties for specific applications like OLEDs or sensors.

Such theoretical explorations can rationalize experimental findings and accelerate the discovery of new functional materials based on the indolizine-carboxamide scaffold.

Advanced Synthetic Methodologies for Related Indolizine Carboxamides

The synthesis of the indolizine core is well-established, with methods including the Chichibabin and Scholtz reactions, as well as more modern transition metal-catalyzed approaches. rsc.orgjbclinpharm.org For indolizine carboxamides specifically, several advanced methodologies have been developed.

One of the most prominent methods is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes. jbclinpharm.orgrsc.org A one-pot reaction involving the 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes, followed by aromatization and regiospecific hydration of a nitrile group in the presence of tetrakispyridinecobalt(II) dichromate, yields indolizine-3-carboxamides. rsc.org The synthesis of (R,S)-N-(4-Bromophenyl)-1-cyano-2-(2-(4-isobutylphenyl)propanamido)-5,6,7,8-tetrahydroindolizine-3-carboxamide has been achieved through the acylation of a primary amino group on a pre-formed indolizine ring. nih.gov Other modern, efficient methods for constructing the indolizine skeleton include copper-catalyzed [3+2] cyclizations and gold-catalyzed tandem reactions. researchgate.net

Table 2: Selected Synthetic Methodologies for Indolizine Carboxamides and Related Derivatives

Reaction TypeKey ReagentsCatalyst/ConditionsProduct TypeReference
1,3-Dipolar Cycloaddition N-(cyanomethyl)pyridinium ylides, AlkenesTetrakispyridinecobalt(II) dichromateIndolizine-3-carboxamides rsc.org
Tandem Reaction Pyrrole-2-carboxaldehyde, 4-bromobut-2-enenitrileOne-pot, mild conditions7-cyanoindolizine derivatives researchgate.net
Acylation 3-Aminoindolizine derivative, Acid chlorideTriethylamine, DCMN-acyl-indolizine-3-carboxamide nih.gov
[3+2] Cyclization Pyridines, AlkenyldiazoacetatesCu(I) catalystFunctionalized indolizines researchgate.net
Cascade Reaction Pyridyl-enaminones, ThiophenolsTf2O, metal-freeElectron-rich indolizines researchgate.net

These diverse synthetic strategies provide robust platforms for accessing not only this compound but also a wide array of related analogues for further investigation in materials science and beyond.

Conclusion and Future Perspectives in 1 Cyano N Phenylindolizine 3 Carboxamide Research

Summary of Key Research Findings and Contributions to Indolizine (B1195054) Chemistry

Direct experimental studies on 1-cyano-N-phenylindolizine-3-carboxamide are not extensively documented in current literature. However, research on analogous structures allows for a summary of expected findings and potential contributions.

The indolizine scaffold, an isomer of indole, is a well-established heterocyclic core known for its unique electronic and photophysical properties. rsc.orgderpharmachemica.com The primary contribution of compounds like this compound lies in the exploration of highly functionalized indolizine systems. The presence of strong electron-withdrawing groups (EWGs)—the cyano group (-CN) at the C1 position and the N-phenylcarboxamide group (-CONHPh) at the C3 position—is expected to significantly influence the electronic structure of the indolizine ring.

Key anticipated findings, based on related compounds, include:

Synthetic Accessibility : The synthesis of the core structure is likely achievable through established methods for indolizine formation, particularly the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with activated alkenes. rsc.orgjbclinpharm.orgrsc.org A one-pot reaction involving N-(cyanomethyl)pyridinium ylides and an appropriate alkene in the presence of specific oxidizing agents like manganese(IV) oxide could potentially yield the indolizine-3-carbonitrile (B1625603) precursor. rsc.org

Modulated Photophysical Properties : Indolizine derivatives are often fluorescent. nih.govrsc.org The introduction of EWGs at the C1 and C3 positions typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent indolizine. nih.gov This push-pull electronic character is a cornerstone for designing novel organic dyes and fluorophores. sciencedaily.comacs.org

Contribution to Structure-Property Relationships : The study of this molecule would contribute valuable data to the broader understanding of how specific functional groups at defined positions on the indolizine ring systematically alter its properties. This knowledge is crucial for the rational design of new materials. nih.gov

Identification of Unaddressed Research Challenges and Future Directions

The study of this compound presents several clear challenges and opportunities for future research.

Unaddressed Research Challenges:

Targeted Synthesis and Optimization : The foremost challenge is the lack of a documented, high-yield synthesis specifically for this compound. While general methods exist for related structures, a dedicated study is needed to establish an efficient and scalable protocol. researchgate.net

Comprehensive Characterization : There is an absence of fundamental experimental data for this compound. A complete spectroscopic (NMR, IR, Mass Spectrometry), crystallographic (X-ray diffraction), and photophysical (UV-Vis absorption, fluorescence emission, quantum yield) characterization is required to validate its structure and properties.

Understanding Rotational Barriers : The N-phenylcarboxamide group introduces the possibility of restricted rotation around the C3-C(O) and N-C(phenyl) bonds, which can impact the molecule's conformation and photophysical behavior. Dynamic NMR studies, as have been performed on indolizine-2-carboxamides, would be necessary to quantify these rotational energy barriers. rsc.org

Future Research Directions:

Development of a Synthetic Library : Future work should not only focus on the title compound but also on the synthesis of a library of derivatives. This could involve varying the electronic nature of the substituent on the N-phenyl ring of the carboxamide moiety to systematically tune the compound's electronic and optical properties.

Computational Modeling : In parallel with synthesis, quantum chemical studies could predict the electronic structure, molecular orbitals (HOMO/LUMO), and photophysical properties, guiding the synthetic efforts toward molecules with desired characteristics. mdpi.com

Investigation of Applied Properties : Once synthesized and characterized, the compound should be evaluated for its potential in materials science applications, such as an emissive layer in organic light-emitting diodes (OLEDs), a component in dye-sensitized solar cells, or as a fluorescent probe for chemical sensing. rsc.orgsciencedaily.com

Broader Impact of this compound Studies on Heterocyclic Chemistry and Materials Science

The investigation of specific molecules like this compound has a ripple effect, contributing to the broader fields of heterocyclic chemistry and materials science.

Impact on Heterocyclic Chemistry : The development of synthetic routes to polysubstituted indolizines expands the toolkit available to synthetic organic chemists. rsc.orgresearchgate.net These molecules serve as advanced building blocks for constructing more complex heterocyclic systems and contribute to the vast and diverse library of N-heterocycles, which are foundational to medicinal chemistry and chemical biology. researchgate.netnih.gov

Impact on Materials Science : The core of materials science innovation lies in understanding and controlling structure-property relationships. Indolizines are a promising class of organic fluorophores. derpharmachemica.com By studying how the strategic placement of cyano and carboxamide groups affects the photophysical properties, researchers can develop principles for designing next-generation organic functional materials. nih.govacs.org These materials could find use in advanced applications such as optical data storage, electrochromic devices, and biological imaging. derpharmachemica.comsciencedaily.com The data gathered from such studies helps populate the knowledge base needed to rationally design molecules with tailored absorption and emission profiles for specific technological needs.

Data Tables

Table 1: Comparison of Photophysical Properties for Selected Substituted Indolizine Derivatives

This table presents data for structurally related indolizine compounds to illustrate the influence of various substituents on their absorption (λ_abs_) and fluorescence emission (λ_em_) maxima. This data provides a basis for predicting the potential properties of this compound.

Compound Name/DescriptionSubstituentsAbsorption Max (λ_abs) [nm]Emission Max (λ_em_) [nm]SolventReference
2-PhenylindolizineC2: Phenyl258, 303, 353370Cyclohexane acs.org
1-Formyl-2-phenylindolizineC1: CHO, C2: Phenyl275, 335, 410443Cyclohexane acs.org
1-Cyano-2-phenylindolizineC1: CN, C2: Phenyl271, 321, 386412Cyclohexane acs.org
9-Styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-oneStyryl at C9433468Dichloromethane nih.gov
9-(4-Nitrostyryl)-1,2-dihydropyrrolo[3,4-β]indolizin-3-one4-Nitrostyryl at C9448545Dichloromethane nih.gov

Note: The data above is for illustrative purposes using related compounds. The exact properties of this compound must be determined experimentally.

Q & A

Q. What are the established synthetic routes for 1-cyano-N-phenylindolizine-3-carboxamide, and how can reaction conditions be optimized for reproducibility?

The synthesis of indolizine carboxamides typically involves cyclization reactions. For example, cyclization in DMF with iodine and triethylamine under reflux has been reported for structurally similar compounds, yielding target products via sulfur elimination . Optimization should focus on solvent choice (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for initial steps), and stoichiometry of reagents like iodine. Confirm intermediates via thin-layer chromatography (TLC) and characterize final products using 1H^1H and 13C^{13}C NMR spectroscopy to ensure structural fidelity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the indolizine core and substituents. 1H^1H NMR can identify aromatic protons and cyano-group environments, while 13C^{13}C NMR resolves carbonyl and nitrile carbons . High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, using acetonitrile-water gradients to resolve polar byproducts .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro assays targeting indolizine-associated activities (e.g., antimicrobial, antitumor). For antimicrobial screening, use standardized microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} calculations via nonlinear regression . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC50_{50}50​ values) be resolved methodologically?

Contradictions often arise from assay conditions (e.g., serum content, incubation time). Standardize protocols across labs by using identical cell passage numbers, serum-free media during treatment, and controlled oxygen levels. Employ orthogonal assays (e.g., apoptosis via Annexin V/PI staining) to confirm cytotoxicity mechanisms. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) can identify significant variability sources .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Optimize each step individually. For cyclization, test catalysts (e.g., Lewis acids like ZnCl2_2) and solvent polarity (DMF vs. DMSO). Use design of experiments (DoE) approaches, such as factorial design, to evaluate interactions between temperature, time, and reagent ratios . Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) to minimize carryover impurities affecting final yields .

Q. What computational or experimental methods elucidate the compound’s interaction with biological targets (e.g., enzymes or DNA)?

Molecular docking (AutoDock Vina) can predict binding modes to targets like topoisomerase II. Validate with surface plasmon resonance (SPR) to measure binding affinity (KDK_D). For DNA interaction studies, use ethidium bromide displacement assays monitored via fluorescence quenching. Synchrotron-based X-ray crystallography of co-crystallized compound-target complexes provides atomic-level insights .

Q. How can stability and degradation pathways of this compound be studied under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation products via LC-MS/MS and identify hydrolytic or oxidative pathways (e.g., cyano-group hydrolysis). Use Arrhenius plots to extrapolate shelf-life. For photostability, expose solutions to UV light (ICH Q1B guidelines) and monitor changes via UV-Vis spectroscopy .

Methodological Considerations

  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limits of detection (LOD) to ensure reproducibility .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, computational modeling, and biological testing to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.